molecular formula C17H17ClO3 B2763979 3-(4-Chlorophenyl)-3-(4-ethoxyphenyl)propanoic acid CAS No. 1225976-34-0

3-(4-Chlorophenyl)-3-(4-ethoxyphenyl)propanoic acid

Cat. No.: B2763979
CAS No.: 1225976-34-0
M. Wt: 304.77
InChI Key: PIPVOAAZJRJMEK-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-3-(4-ethoxyphenyl)propanoic acid is a high-purity chemical compound offered for research and development purposes. This diphenylpropanoic acid derivative serves as a valuable synthetic intermediate in medicinal chemistry and organic synthesis. Its structure, featuring both chlorophenyl and ethoxyphenyl moieties, makes it a versatile scaffold for the exploration of structure-activity relationships, particularly in the development of novel bioactive molecules. Research on structurally similar compounds, such as those with methoxy substitutions, has shown potential in areas like antimicrobial activity, with molecular docking studies indicating promising binding energies against specific protein receptors . As a building block, this compound can be used in the synthesis of more complex structures for pharmaceutical and material science applications. The compound is strictly for research use and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) prior to handling.

Properties

IUPAC Name

3-(4-chlorophenyl)-3-(4-ethoxyphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClO3/c1-2-21-15-9-5-13(6-10-15)16(11-17(19)20)12-3-7-14(18)8-4-12/h3-10,16H,2,11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIPVOAAZJRJMEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(CC(=O)O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Substrate Selection

The Knoevenagel condensation-addition sequence, adapted from β-amino acid synthesis methodologies, involves the tandem reaction of 4-chlorobenzaldehyde and 4-ethoxybenzaldehyde with malonic acid in the presence of ammonium acetate. This one-pot procedure proceeds via:

  • Condensation : Formation of α,β-unsaturated intermediates through dehydration.
  • Michael Addition : Nucleophilic attack by malonic acid’s enolate on the activated alkene.

Reaction Conditions :

  • Solvent: Ethanol (reflux, 8–24 hours)
  • Catalysts: Ammonium acetate (1.3–1.5 equiv)
  • Temperature: 80–100°C

Yield Optimization :

  • Dual aldehyde systems : Sequential addition of 4-chlorobenzaldehyde (1.0 equiv) followed by 4-ethoxybenzaldehyde (1.0 equiv) minimizes cross-condensation byproducts.
  • Acid scavengers : Pyridine (0.5 equiv) enhances regioselectivity for the 3,3-diarylpropanoic acid framework.

Typical Yield : 48–65% (isolated as colorless solids after recrystallization from ethanol).

Hydrogenation of Cinnamic Acid Derivatives

Palladium-Catalyzed Hydrogenation

Building on protocols for 3-(4-chlorophenyl)propanoic acid synthesis, the di-substituted cinnamic acid precursor 3-(4-chlorophenyl)-3-(4-ethoxyphenyl)acrylic acid undergoes hydrogenation using:

  • Catalyst : 5% Pd/beta zeolite (2 mol% Pd)
  • Solvent : Ethyl acetate (40°C, 1.5 hours under H₂)
  • Pressure : 1 atm H₂

Procedure :

  • Suspend the acrylic acid derivative (0.5 mmol) and catalyst in ethyl acetate.
  • Conduct three vacuum-H₂ purge cycles to ensure anaerobic conditions.
  • Stir vigorously at 40°C until complete conversion (monitored via TLC or NMR).

Advantages :

  • Chemoselectivity : Exclusive reduction of the α,β-unsaturated system without dehalogenation.
  • Scalability : Demonstrated for multi-gram batches in patent literature.

Yield : 89–98% (post filtration and solvent evaporation).

Grignard Reagent-Mediated Synthesis

Ketone Intermediate Formation

A two-step protocol involving:

  • Grignard Addition : Reaction of 4-chlorophenylmagnesium bromide with 4-ethoxybenzophenone to form 3-(4-chlorophenyl)-3-(4-ethoxyphenyl)propan-1-ol .
  • Oxidation : Conversion of the alcohol to the carboxylic acid using Jones reagent (CrO₃/H₂SO₄).

Critical Parameters :

  • Grignard Stability : Tetrahydrofuran (THF) as solvent at −10°C prevents premature ketone formation.
  • Oxidation Control : Substoichiometric CrO₃ (0.8 equiv) minimizes overoxidation to CO₂.

Yield : 55–70% (dependent on alcohol purity).

Enolate Alkylation Strategies

Directed Alkylation of Phenylacetic Acid Derivatives

A regioselective approach leveraging enolate chemistry:

  • Enolate Generation : Treat 4-chlorophenylacetic acid with LDA (2.0 equiv) at −78°C in THF.
  • Electrophilic Quenching : Introduce 4-ethoxybenzyl bromide (1.2 equiv) to form the dialkylated product.

Challenges :

  • Steric Hindrance : Bulky aryl groups necessitate prolonged reaction times (12–24 hours).
  • Temperature Sensitivity : Exceeding −50°C leads to enolate dimerization.

Yield : 40–58% (optimized via in situ IR monitoring).

Industrial-Scale Production Considerations

Solvent and Catalyst Selection

Patent data highlight critical parameters for manufacturing:

Parameter Laboratory Scale Industrial Process
Solvent Ethyl acetate Toluene
Catalyst Loading 2 mol% Pd 0.5–1 mol% Pd/C
Neutralization Agent Sodium hydroxide Triethylamine
Reactor Type Batch Continuous flow

Cost Drivers :

  • Catalyst Recycling : Pd/beta zeolite retains activity for ≥5 cycles.
  • Waste Management : Ethanol/water mixtures simplify extraction vs. halogenated solvents.

Comparative Analysis of Methods

Table 1: Method Efficiency and Applicability

Method Yield (%) Temperature Range (°C) Scalability Stereochemical Control
Knoevenagel 48–65 80–100 Moderate Low
Hydrogenation 89–98 40 High High
Grignard 55–70 −10 to 25 Low Moderate
Enolate Alkylation 40–58 −78 to 25 Low High

Key Observations :

  • Hydrogenation excels in yield and scalability but requires specialized equipment for H₂ handling.
  • Knoevenagel offers simplicity but suffers from moderate yields due to competing side reactions.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-3-(4-ethoxyphenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as acid chlorides.

    Reduction: The carboxylic acid can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom on the aromatic ring can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydroxide, potassium tert-butoxide.

Major Products Formed

    Oxidation: Acid chlorides, esters.

    Reduction: Alcohols.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Anticancer Activity

Research has shown that derivatives of 3-(4-Chlorophenyl)-3-(4-ethoxyphenyl)propanoic acid exhibit significant anticancer properties. For instance, studies have indicated that these compounds can inhibit the proliferation of various cancer cell lines, including HeLa and HCT-116 cells.

Cell LineIC50 (μM)Reference
HeLa0.69
HCT-11611

The mechanism of action is primarily through the inhibition of histone deacetylases (HDACs), which play a crucial role in cancer cell growth and survival.

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. It shows promise in inhibiting key enzymes involved in cancer progression, which could lead to new therapeutic strategies.

Key Enzyme Targets :

  • Histone Deacetylases (HDACs)
  • Acetylcholinesterase (AChE)

Study on HDAC Inhibition

A study conducted by El Rayes et al. synthesized a series of compounds based on the structure of this compound and evaluated their HDAC inhibitory activity. The results demonstrated that certain derivatives had enhanced potency compared to standard HDAC inhibitors, indicating their potential as new anticancer agents .

Antiproliferative Effects

Another study focused on the antiproliferative effects against various cancer cell lines, confirming that compounds derived from this structure exhibited significant cytotoxicity, particularly against colon cancer cells . The findings support further exploration into their use as chemotherapeutic agents.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-3-(4-ethoxyphenyl)propanoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the chlorine and ethoxy groups can influence its binding affinity and specificity for these targets.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following structurally related compounds highlight the impact of substituent variations on properties and applications:

Table 1: Comparison of Key Propanoic Acid Derivatives
Compound Name Substituents/R-Groups Key Properties/Activities Reference(s)
Baclofen 3-(Aminomethyl)-3-(4-chlorophenyl) GABAB agonist; muscle relaxant
3-(4-Chlorophenoxy)-2-hydroxypropanoic acid 4-Chlorophenoxy, 2-hydroxy Herbicidal potential; structural isomer
3-(4-Hydroxyphenyl)propanoic acid 4-Hydroxyphenyl High acidity; lab safety concerns
3-[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid 4-Ethoxyphenyl-oxadiazole hybrid Enhanced pharmacokinetic stability
3-(4-Chlorophenyl)-3-[(phenylsulfonyl)amino]propanoic acid 4-Chlorophenyl, sulfonamide Potential enzyme inhibition
3-(4-Chlorophenyl)-3-(2-phenylacetamido)propanoic acid 4-Chlorophenyl, phenylacetamido Amide functionality; drug candidate

Physicochemical Properties

  • Acidity: The chloro group increases the acidity of the propanoic acid moiety compared to unsubstituted analogs. However, the electron-donating ethoxy group counterbalances this effect, resulting in intermediate acidity relative to hydroxyl or nitro derivatives (e.g., 3-(4-hydroxy-3-nitrophenyl)propanoic acid in ).

Biological Activity

3-(4-Chlorophenyl)-3-(4-ethoxyphenyl)propanoic acid is a compound of interest due to its potential biological activities. This article reviews its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound, with the chemical formula C₁₅H₁₅ClO₂, features a propanoic acid backbone substituted with a 4-chlorophenyl group and a 4-ethoxyphenyl group. The presence of these substituents is crucial for its biological activity.

The compound is believed to exert its biological effects through various mechanisms:

  • Enzyme Interaction : It may act as an inhibitor or activator of specific enzymes, influencing metabolic pathways and cell signaling processes.
  • Cell Signaling Modulation : The compound interacts with proteins involved in signal transduction, potentially affecting cellular responses to external stimuli.

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance:

  • In vitro Studies : Compounds derived from similar structures have shown selective cytotoxicity against cancer cell lines such as HCT-116 and HeLa. The IC₅₀ values for some derivatives were reported as low as 0.69 μM, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
  • Mechanisms : The anticancer activity may be mediated through the inhibition of histone deacetylases (HDACs), leading to apoptosis in cancer cells .

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties:

  • Broad Spectrum Activity : Preliminary studies suggest activity against various Gram-positive and Gram-negative bacteria, with some derivatives exhibiting significant potency in inhibiting bacterial growth .
  • Chlamydia Inhibition : Certain analogs have shown selective activity against Chlamydia, demonstrating the potential for developing targeted therapies against this pathogen .

Antioxidant Properties

The antioxidant capacity of the compound has been evaluated using assays like DPPH radical scavenging:

  • Comparative Analysis : Some derivatives demonstrated antioxidant activity exceeding that of ascorbic acid, indicating potential applications in oxidative stress-related conditions .

Case Studies

  • Anticancer Efficacy : In a study examining various derivatives, compounds similar to this compound showed enhanced selectivity toward cancer cells over normal cells, supporting their development as anticancer agents .
  • Antimicrobial Testing : A series of synthesized compounds were tested against N. meningitidis and H. influenzae, revealing moderate antibacterial activity that could inform future drug development strategies .

Data Summary

Activity TypeAssay/MethodologyResultReference
AnticancerIC₅₀ Assay (HCT-116)IC₅₀ = 0.69 μM
AntimicrobialBacterial Growth InhibitionModerate activity against N. meningitidis
AntioxidantDPPH Radical ScavengingHigher than ascorbic acid

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 3-(4-Chlorophenyl)-3-(4-ethoxyphenyl)propanoic acid, and how are intermediates characterized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including Friedel-Crafts alkylation or cross-coupling to attach substituents to the propanoic acid backbone. For example, analogous compounds like 2-(4-Chlorobenzyl)-3-(4-chlorophenyl)propionic acid are synthesized via condensation reactions with chlorinated aromatic aldehydes, followed by oxidation to the carboxylic acid . Intermediate characterization relies on NMR (¹H/¹³C), mass spectrometry, and HPLC to confirm regioselectivity and purity .

Q. How can the purity and stability of this compound be assessed under varying experimental conditions?

  • Methodological Answer : Reverse-phase HPLC (RP-HPLC) with photodiode array detection is validated for purity analysis. For stability, accelerated degradation studies under acidic/alkaline conditions (e.g., pH 1.2–9.0 at 37°C) are conducted, monitoring degradation products like ethyl 2-acetyl-4-(4-chlorophenyl)-4-oxobutanoate, a common impurity in related compounds .

Q. What are the critical physicochemical properties influencing its solubility and reactivity?

  • Methodological Answer : The compound’s logP (lipophilicity) is determined via shake-flask or chromatographic methods, while pKa values are measured using potentiometric titration. Substituents like the ethoxy group enhance solubility in polar solvents, whereas chlorophenyl groups increase hydrophobicity, affecting reaction kinetics in aqueous media .

Advanced Research Questions

Q. How do reaction conditions (e.g., temperature, catalysts) influence stereochemical outcomes in asymmetric synthesis?

  • Methodological Answer : Chiral catalysts (e.g., BINOL-derived phosphoric acids) can induce enantioselectivity during key steps like Michael additions. For example, (R)-3-((tert-Butoxycarbonyl)amino)-3-(3-chlorophenyl)propanoic acid synthesis uses chiral auxiliaries to control stereochemistry, with reaction progress monitored via chiral HPLC . Kinetic studies under varying temperatures (25–80°C) reveal activation energies for racemization .

Q. What mechanistic insights explain the compound’s stability under oxidative or reductive conditions?

  • Methodological Answer : Oxidative stability is tested using H₂O₂ or metal catalysts, revealing degradation to ketones or quinones via radical intermediates. Reductive stability (e.g., NaBH₄) may yield alcohols, as seen in 3-(4-Fluorophenyl)-2-hydroxypropanoic acid derivatives. DFT calculations model transition states to predict degradation pathways .

Q. How do structural modifications (e.g., halogen substitution, ether groups) impact biological activity in vitro?

  • Methodological Answer : Comparative studies with analogs (e.g., 3-(4-Fluorophenyl) vs. 3-(4-Chlorophenyl) derivatives) assess receptor binding or enzyme inhibition. For instance, sulfonamide derivatives like Ethyl 3-{[(4-chloro-3-methoxyphenyl)sulfonyl]amino}-3-(2-chlorophenyl)propanoate show enhanced antibacterial activity due to electron-withdrawing substituents . SAR models correlate substituent electronic effects (Hammett σ values) with bioactivity .

Q. What analytical strategies resolve data contradictions in impurity profiling across synthetic batches?

  • Methodological Answer : LC-MS/MS identifies trace impurities (e.g., process-related byproducts like triphenyltin adducts). Statistical tools (PCA, ANOVA) analyze batch variability, while forced degradation studies (e.g., UV exposure, thermal stress) validate method robustness. For example, pH-dependent impurity formation in 2-(5-(4-chlorophenyl)pyrrole derivatives highlights the need for strict pH control during synthesis .

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